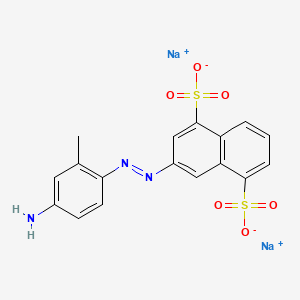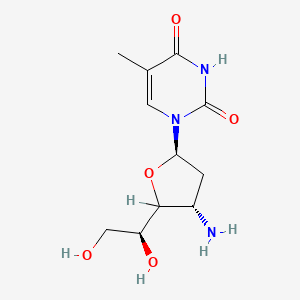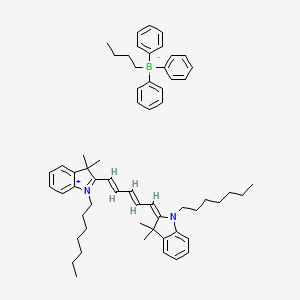
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The butyl and methylamino groups are introduced through substitution reactions.
Final modifications: The ethanol group is added, and the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the tricyclic core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: : The compound’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: : Its stability and reactivity make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane derivatives: These compounds share the tricyclic core structure but differ in the functional groups attached.
Adamantane derivatives: Similar in having a polycyclic structure, but with different ring systems and functional groups.
Uniqueness: : The uniqueness of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific combination of functional groups and the tricyclic core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
108736-87-4 |
|---|---|
Fórmula molecular |
C17H32ClNO |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
1-[2-(methylamino)-2-adamantyl]hexan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H31NO.ClH/c1-3-4-5-16(19)11-17(18-2)14-7-12-6-13(9-14)10-15(17)8-12;/h12-16,18-19H,3-11H2,1-2H3;1H |
Clave InChI |
LZLDGXQKMROQFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


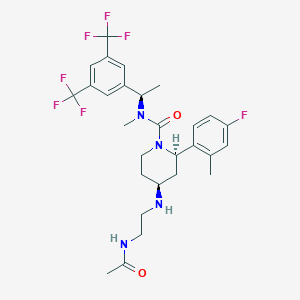

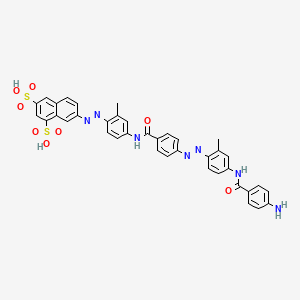
![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)



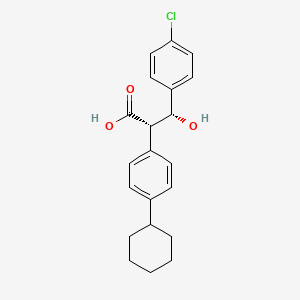

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
